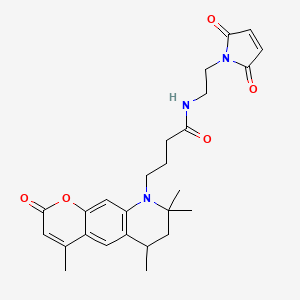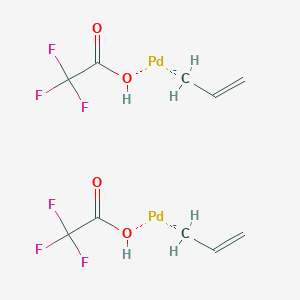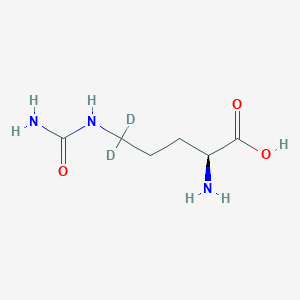
Sandenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Sandenol is synthesized through a reaction between camphene and guaiacol in the presence of a Lewis acid such as boron trifluoride . This reaction leads to the formation of a mixture of isomers, including isocamphyl, isofenchyl, and isobornyl . The industrial production of this compound involves the rearrangement of camphene, which is a key step in the synthesis process .
Chemical Reactions Analysis
Sandenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Sandenol has a wide range of applications in scientific research, including:
Chemistry: Used as a synthetic fragrant ingredient to mimic sandalwood and vetiver woody notes.
Biology: Studied for its potential biological activities and interactions with various biological systems.
Medicine: Investigated for its potential therapeutic properties and effects on human health.
Mechanism of Action
The mechanism of action of Sandenol involves its interaction with olfactory receptors, leading to the perception of its woody and balsamic odor. The molecular targets and pathways involved in this process are primarily related to the olfactory system, where this compound binds to specific receptors, triggering a signal transduction pathway that results in the sensation of smell .
Comparison with Similar Compounds
Sandenol is unique due to its specific chemical structure and odor profile. Similar compounds include:
Sandalore: Another synthetic fragrance with a sandalwood-like aroma.
Bacdanol: Known for its powerful woody scent.
Sandela: A mixture of isomers synthesized from camphene and guaiacol. These compounds share similar uses in the fragrance industry but differ in their chemical structures and specific odor characteristics
This compound stands out due to its cost-effectiveness and versatility in various applications, making it a valuable compound in both scientific research and industrial applications.
Properties
Molecular Formula |
C16H28O |
|---|---|
Molecular Weight |
236.39 g/mol |
IUPAC Name |
3-[(1R,4R)-5,5,6-trimethyl-2-bicyclo[2.2.1]heptanyl]cyclohexan-1-ol |
InChI |
InChI=1S/C16H28O/c1-10-14-8-12(16(10,2)3)9-15(14)11-5-4-6-13(17)7-11/h10-15,17H,4-9H2,1-3H3/t10?,11?,12-,13?,14-,15?/m0/s1 |
InChI Key |
BWVZAZPLUTUBKD-HXLKAFCPSA-N |
Isomeric SMILES |
CC1[C@@H]2C[C@H](C1(C)C)CC2C3CCCC(C3)O |
Canonical SMILES |
CC1C2CC(C1(C)C)CC2C3CCCC(C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


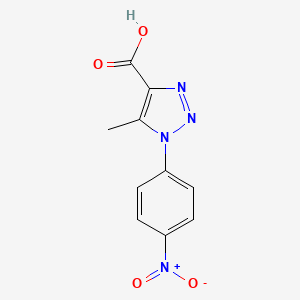


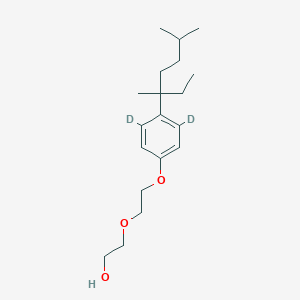
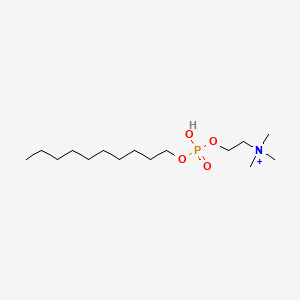
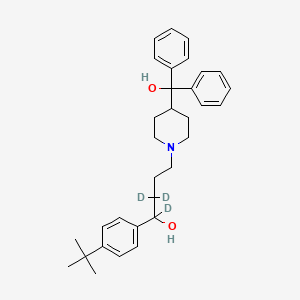
![D-[3-2H]Glucose](/img/structure/B12057919.png)


